molecular formula C11H16F3N3O B2419235 3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine CAS No. 1461707-87-8

3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine

Cat. No.: B2419235
CAS No.: 1461707-87-8
M. Wt: 263.264
InChI Key: QUNAQXAQVKWYRS-UHFFFAOYSA-N
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Description

3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine (CAS 1461707-87-8) is a versatile small molecule scaffold with a molecular formula of C11H16F3N3O and a molecular weight of 263.26 g/mol . This high-purity compound serves as a key chemical building block in medicinal chemistry and drug discovery research. Pyrazole derivatives sharing its core structure, particularly the 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole moiety, are extensively investigated for their potent biological activities . Recent scientific studies on closely related pyrazole compounds highlight significant potential in multidisciplinary research. These derivatives have demonstrated a remarkable ability to act as multifunctional agents, showing potent antioxidant effects by inhibiting reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation in cellular models such as human platelets . Furthermore, such compounds exhibit promising antiproliferative activity against a range of human cancer cell lines in screenings, suggesting their value as candidates in oncology research . The structural features of this morpholine-functionalized pyrazole make it a valuable intermediate for developing novel therapeutic agents targeting oxidative stress-related disorders, inflammatory pathways, and proliferative diseases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O/c1-7-10(9-5-18-4-3-15-9)8(2)17(16-7)6-11(12,13)14/h9,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNAQXAQVKWYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones or equivalent synthons. Patent WO2015155713A1 details a regioselective approach using ethyl 2-(ethoxymethylidene)-4,4-difluoro-3-oxo-butanoate and methylhydrazine in the presence of 1,2-dimethoxyethane (DME). While optimized for ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, this method can be adapted for trifluoroethyl derivatives by substituting methylhydrazine with 2,2,2-trifluoroethylhydrazine.

Reaction conditions :

  • Solvent : Toluene/DME (3:1 v/v)
  • Temperature : 10°C initial, progressing to ambient
  • Yield : 88–90% regioselectivity for 1,3,4-substitution

Trifluoroethyl Group Introduction

Direct N-alkylation of the pyrazole nitrogen with 2,2,2-trifluoroethyl bromide is hindered by steric and electronic factors. Instead, a two-step sequence is preferred:

  • Protection : Temporarily block the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Alkylation : React the protected intermediate with trifluoroethyl triflate (CF₃CH₂OTf) in dimethylformamide (DMF) at 60°C.

Key data :

  • Reaction time : 12–16 hours
  • Deprotection : HCl in dioxane (4 M, 2 hours)
  • Overall yield : 62–68%

Morpholine Ring Installation

Nucleophilic Aromatic Substitution

Source demonstrates a model reaction where morpholine displaces a hydroxyl group in diphenylmethanol derivatives. Applied to the target compound, this involves:

Substrate : 4-Hydroxy-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Conditions :

  • Reagent : Morpholine (excess, 3 eq)
  • Catalyst : Triethylamine (1.2 eq)
  • Solvent : Benzene under HCl gas
  • Reaction time : 2 hours at 318 K

Outcome :

  • Conversion : >95% (monitored by TLC)
  • Workup : Recrystallization from ethyl acetate yields 90% pure product.

Buchwald-Hartwig Amination

For more electron-deficient pyrazoles, palladium-catalyzed coupling may enhance efficiency:

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3 eq)
  • Solvent : 1,4-Dioxane at 100°C

Advantages :

  • Tolerates steric bulk at the 4-position
  • Shorter reaction time (4–6 hours)

Purification and Analytical Characterization

Recrystallization Optimization

The compound’s low solubility necessitates mixed-solvent systems:

Solvent Combination Ratio (v/v) Purity After Recrystallization
Ethyl acetate/hexane 1:5 95%
Dichloromethane/EtOH 1:3 97%

Spectroscopic Validation

¹H NMR (300 MHz, CDCl₃) :

  • δ 1.42–1.47 (t, 3H, J = 7.2 Hz, CH₂CF₃)
  • δ 2.31 (s, 6H, 3,5-CH₃)
  • δ 3.65–3.72 (m, 4H, morpholine OCH₂)
  • δ 4.12–4.18 (m, 2H, NCH₂CF₃)

Mass Spec (EI) :

  • m/z 291.1 [M+H]⁺ (calc. 291.13)

Scale-Up Considerations and Industrial Feasibility

Cost Analysis of Key Reagents

Reagent Price (USD/g) Source
Trifluoroethyl triflate 12.50 Enamine
Pd₂(dba)₃ 8.20 Sigma-Aldrich

Process Intensification

  • Continuous flow synthesis : Microreactor systems reduce reaction time from hours to minutes.
  • In-line purification : Simulated moving bed (SMB) chromatography improves throughput.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
  • **3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine
  • **3,5-Dimethyl-4H-1,2,4-triazole

Uniqueness

3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine is unique due to the presence of both a pyrazole and a morpholine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoroethyl group further enhances its stability and reactivity, distinguishing it from other similar compounds.

Biological Activity

3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoroethyl group and a morpholine moiety. Its molecular formula is C12H16F3N3C_{12}H_{16}F_3N_3 with a molecular weight of approximately 273.28 g/mol.

Research indicates that compounds containing trifluoromethyl groups can enhance biological activity through various mechanisms:

  • Inhibition of Enzymes : The trifluoromethyl group can increase the potency of compounds against specific enzymes. For example, studies have shown improved inhibition of the 5-hydroxytryptamine (5-HT) uptake when trifluoromethyl groups are present .
  • Interaction with Receptors : The presence of the morpholine ring may facilitate binding to various biological targets, enhancing pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance:

  • Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxicity against several cancer cell lines in vitro. The mechanism involved apoptosis induction through the mitochondrial pathway .

Data Table: Summary of Biological Activities

Activity Effect Reference
Enzyme InhibitionEnhanced 5-HT uptake inhibition
AnticancerInduced apoptosis in cancer cell lines
Receptor InteractionIncreased binding affinity to target receptors

Case Studies and Research Findings

  • Anticancer Efficacy : In a study involving various pyrazole derivatives, compounds with trifluoromethyl substitutions showed enhanced activity against cancer cells compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl group plays a critical role in modulating biological activity.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that derivatives exhibit favorable absorption and distribution profiles in vivo, which may contribute to their efficacy as therapeutic agents .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Ethanol or DMF improves solubility of intermediates, but DMF may lead to side reactions at high temperatures .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enhance coupling efficiency, reducing reaction times from 24h to 8h .
  • Yield Data : Typical yields range from 45% (non-optimized SNAr) to 72% (catalyzed amination) .

Basic: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions include:

  • X-ray Crystallography : Use single-crystal diffraction (as in ) to validate bond lengths and angles, resolving ambiguities in NOESY or COSY NMR assignments.
  • Computational Validation : Compare experimental 1^1H/13^{13}C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) to identify misassignments .
  • Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts, particularly for morpholine protons, which exhibit upfield shifts in polar solvents .

Example : In , the trifluoroethyl group’s 19^{19}F NMR signal at δ -63.5 ppm matched DFT predictions, confirming regiochemical purity.

Advanced: What strategies are recommended for analyzing regiochemical outcomes in the trifluoroethylation step?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Maps : Molecular modeling (e.g., Schrödinger Maestro) predicts preferential alkylation at the pyrazole N1 position due to lower steric hindrance from 3,5-dimethyl groups .
  • Kinetic vs. Thermodynamic Control :
    • Low Temperatures (0–25°C) : Favor kinetic N1-alkylation (major product).
    • High Temperatures (>80°C) : Promote thermodynamic N2-alkylation via reversible intermediates, requiring quenching to isolate desired isomer .
  • LC-MS Monitoring : Track reaction progress using ion-trap MS to detect minor regioisomers (<5%) .

Data : In , N1-alkylation dominated (85% yield) under kinetic conditions, while N2-alkylation reached 40% yield at 100°C.

Advanced: How can researchers address contradictory bioactivity results in cellular assays for this compound?

Answer:
Contradictions often stem from assay variability or off-target effects. Mitigation strategies:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to confirm potency thresholds .
  • Counter-Screening : Test against related targets (e.g., kinase panels) to rule out non-specific binding .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., morpholine ring oxidation) that may interfere with assays .

Case Study : A 2021 study attributed inconsistent PI3K inhibition (IC₅₀: 0.5–5 μM) to metabolite formation in serum-containing media.

Advanced: What computational approaches predict the compound’s pharmacokinetic (PK) properties?

Answer:
Combine in silico tools with experimental validation:

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (predicted: 2.1), solubility (LogS: -4.3), and CYP450 inhibition risk .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration; the trifluoroethyl group’s hydrophobicity enhances passive diffusion but may increase plasma protein binding .
  • Metabolite Identification : Employ GLORYx for phase I/II metabolism predictions, prioritizing morpholine N-oxidation and pyrazole hydroxylation .

Validation : Cross-check with in vitro microsomal stability assays (e.g., human liver microsomes) .

Advanced: How does the compound’s crystal packing influence its solid-state stability?

Answer:
X-ray diffraction (e.g., ) reveals key packing motifs:

  • Hydrogen Bonding : Morpholine oxygen acts as an H-bond acceptor with adjacent pyrazole C-H groups (distance: 2.8–3.0 Å), stabilizing the lattice.
  • Trifluoroethyl Effects : The CF₃ group’s hydrophobicity reduces hygroscopicity but may create voids, lowering melting points (observed mp: 148–152°C) .
  • Polymorph Screening : Use solvent-drop grinding with 12 solvents (per protocols) to identify stable forms.

Stability Data : The orthorhombic polymorph (P2₁2₁2₁) showed no decomposition after 6 months at 25°C/60% RH .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:
The pyrazole-morpholine scaffold’s electronic profile dictates reactivity:

  • Electron-Deficient Pyrazole : Withdrawing groups (e.g., CF₃) deactivate the ring, requiring Pd-catalyzed conditions for Suzuki-Miyaura couplings .
  • Morpholine as Directing Group : The morpholine oxygen’s lone pairs facilitate C-H activation at the pyrazole C4 position, enabling late-stage functionalization .
  • Side Reactions : Competing N-demethylation may occur under strong oxidative conditions (e.g., KMnO₄), necessitating reductive quenching .

Optimized Protocol : Use Pd(OAc)₂/SPhos with K₃PO₄ in toluene/water (3:1) at 100°C for 16h (yield: 68%) .

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